molecular formula C22H19ClN6O3 B4383158 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE

Cat. No.: B4383158
M. Wt: 450.9 g/mol
InChI Key: NKZLBAAVSCQWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound that features a benzamide core with pyrazole and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted pyrazoles .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
  • 4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide
  • 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide

Uniqueness

The uniqueness of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O3/c1-15-4-2-3-5-18(15)12-27-13-19(10-24-27)25-22(30)17-8-6-16(7-9-17)11-28-14-20(23)21(26-28)29(31)32/h2-10,13-14H,11-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZLBAAVSCQWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE

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